p-(4-Chlorobutyl)phenol
Description
Friedel-Crafts Acylation of Phenol (B47542)
The first step is an electrophilic aromatic substitution where phenol is acylated with 4-chlorobutyryl chloride. The hydroxyl group of phenol is an activating, ortho-para directing group, meaning it directs the incoming acyl group primarily to the positions opposite (para) and adjacent (ortho) to it on the aromatic ring. blogspot.comresearchgate.net The para product is typically favored due to reduced steric hindrance.
The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion. organic-chemistry.orgchemistrysteps.com
Reaction Scheme: Phenol + 4-Chlorobutyryl Chloride --(AlCl₃)--> 4-chloro-1-(4-hydroxyphenyl)butan-1-one
Typical Reaction Conditions: The reaction is generally performed at low temperatures to control its exothermicity and selectivity.
| Parameter | Condition | Purpose |
| Reactants | Phenol, 4-Chlorobutyryl Chloride | Substrate and acylating agent. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Generates the acylium ion electrophile. organic-chemistry.org |
| Solvent | Carbon tetrachloride, Nitrobenzene | Inert reaction medium. researchgate.netprepchem.com |
| Temperature | 0 - 5 °C | To control the reaction rate and minimize side products. prepchem.com |
The product of this step is the key intermediate, 4-chloro-1-(4-hydroxyphenyl)butan-1-one (also known as 4-chlorobutyrophenone).
Reduction of 4-chloro-1-(4-hydroxyphenyl)butan-1-one
To obtain the final p-(4-chlorobutyl)phenol, the carbonyl group of the intermediate ketone must be completely reduced to a methylene (B1212753) group. The Clemmensen and Wolff-Kishner reductions are two classical methods suitable for this transformation. organic-chemistry.org
The Clemmensen reduction is highly effective for reducing aryl-alkyl ketones. wikipedia.orgbyjus.com The reaction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. byjus.com The substrate must be stable under these strongly acidic conditions. wikipedia.org
Reaction Scheme: 4-chloro-1-(4-hydroxyphenyl)butan-1-one + Zn(Hg) + HCl → this compound
The mechanism is complex and not fully understood, but it is believed to occur on the surface of the zinc. byjus.com Alcohols are not thought to be intermediates in this pathway. byjus.com
| Reagent | Function |
| Zinc Amalgam (Zn(Hg)) | Reducing agent. |
| Concentrated Hydrochloric Acid | Provides the acidic medium and proton source. |
As an alternative, particularly for substrates sensitive to strong acid, the Wolff-Kishner reduction can be used. alfa-chemistry.com This reaction involves the conversion of the ketone to a hydrazone, followed by decomposition of the hydrazone at high temperatures in the presence of a strong base (like potassium hydroxide (B78521) or potassium tert-butoxide) to yield the alkane. alfa-chemistry.com
Reaction Scheme:
4-chloro-1-(4-hydroxyphenyl)butan-1-one + H₂NNH₂ → Hydrazone intermediate
Hydrazone intermediate --(KOH, heat)--> this compound + N₂
The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows the reaction to be performed in one pot at atmospheric pressure, making it more convenient. alfa-chemistry.com
Structure
3D Structure
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-(4-chlorobutyl)phenol |
InChI |
InChI=1S/C10H13ClO/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,12H,1-3,8H2 |
InChI Key |
GIIWXDWASNELTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCl)O |
Origin of Product |
United States |
Isolation and Purification Techniques for Synthetic Products
Initial Workup and Extraction
The first phase of isolation involves quenching the reaction and separating the organic product from inorganic salts and aqueous-soluble materials.
Quenching: The reaction mixture from the acylation or reduction step is carefully added to a mixture of ice and hydrochloric acid. This hydrolyzes the aluminum chloride complexes formed during the Friedel-Crafts reaction and neutralizes the base from the Wolff-Kishner reduction. prepchem.com
Extraction: The product is extracted from the aqueous mixture into an immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform. prepchem.com
Washing: The organic layer is washed sequentially with water, a dilute base solution (e.g., saturated sodium bicarbonate) to remove any unreacted acidic starting materials or byproducts, and finally with a saturated sodium chloride solution (brine) to facilitate the separation of the organic and aqueous layers and remove residual water. prepchem.com
Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate) and then filtered. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification Methods
Further purification of the crude solid is typically necessary and can be accomplished by crystallization or chromatography.
Crystallization is a highly effective technique for purifying solid compounds. The crude this compound is dissolved in a minimal amount of a hot solvent (or a solvent mixture) in which it is highly soluble at high temperatures but poorly soluble at low temperatures. prepchem.com As the solution cools slowly, the target compound crystallizes out, leaving impurities behind in the solvent.
| Technique | Description |
| Single-Solvent Crystallization | The crude solid is dissolved in a minimum of a suitable hot solvent (e.g., hexane) and allowed to cool slowly. The resulting crystals are collected by filtration. prepchem.com |
| Mixed-Solvent Crystallization | The crude product is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes turbid. The solution is then heated until clear and cooled slowly to induce crystallization. sciencemadness.org |
The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
If crystallization fails to achieve the desired purity, chromatographic methods are employed. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.
| Method | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation |
| Column Chromatography | Silica (B1680970) Gel or Alumina | A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate gradient). orgsyn.org | Separation based on differences in polarity and adsorption to the stationary phase. Less polar compounds elute first. |
| High-Performance Liquid Chromatography (HPLC) | Typically a C18-bonded silica (Reversed-Phase). mdpi.com | A mixture of polar solvents (e.g., Acetonitrile (B52724)/Water). researchgate.net | Separation based on partitioning between the non-polar stationary phase and the polar mobile phase. More polar compounds elute first. |
Preparative HPLC is particularly useful for obtaining very high-purity samples. mdpi.com The purity of the final product is often verified by analytical methods such as Gas Chromatography (GC) or HPLC. epa.gov
Chemical Reactivity and Mechanistic Studies of P 4 Chlorobutyl Phenol
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group significantly influences the reactivity of the aromatic ring and can itself participate in various functionalization reactions.
Electrophilic Aromatic Substitution on the Phenol (B47542) Ring
The hydroxyl group of a phenol is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.commakingmolecules.comlibretexts.orgopenstax.org This is due to the ability of the oxygen's lone pairs to delocalize into the aromatic ring, increasing the electron density at the carbons ortho and para to the hydroxyl group and stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. byjus.commakingmolecules.comuoanbar.edu.iq Since the para position of p-(4-chlorobutyl)phenol is already substituted, electrophilic attack is directed to the ortho positions (C2 and C6).
Common electrophilic aromatic substitution reactions that phenols readily undergo include:
Nitration: Treatment of phenols with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com For this compound, this would result in 2-nitro-4-(4-chlorobutyl)phenol.
Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.comuoanbar.edu.iq Reaction with bromine in a non-polar solvent like carbon disulfide (CS₂) at low temperatures would likely yield 2-bromo-4-(4-chlorobutyl)phenol. mlsu.ac.in
Sulfonation: The reaction of phenol with sulfuric acid is temperature-dependent. At lower temperatures, the ortho product is favored, while higher temperatures favor the para product. mlsu.ac.in For this compound, sulfonation would be expected to occur at the ortho position to yield 2-hydroxy-5-(4-chlorobutyl)benzenesulfonic acid.
Friedel-Crafts Alkylation and Acylation: Phenols can undergo Friedel-Crafts reactions. For instance, the alkylation of p-cresol (B1678582) with an electrophile at both ortho positions is a known synthesis. libretexts.org Similarly, this compound could be acylated or alkylated at the C2 and C6 positions.
O-Functionalization Reactions
The phenolic hydroxyl group can be functionalized through various reactions, most notably to form ethers and esters.
Etherification (Williamson Ether Synthesis): The phenol is first deprotonated with a base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion. This ion can then react with an alkyl halide to form an ether. This method is used to attach various side chains to phenolic compounds. uomustansiriyah.edu.iq For example, reacting this compound with an alkyl halide like ethyl iodide in the presence of a base would yield 1-(4-chlorobutyl)-4-ethoxybenzene.
Esterification: Phenols can be converted to esters by reacting them with acid chlorides or acid anhydrides, typically in the presence of a base like pyridine. For instance, reaction with acetyl chloride would yield 4-(4-chlorobutyl)phenyl acetate (B1210297).
These O-functionalization reactions are crucial in the synthesis of more complex molecules, such as in the preparation of mitochondriotropic derivatives of polyphenols where a chlorobutyl spacer is introduced via an ether linkage to a phenolic oxygen. nih.gov
Reactivity of the 4-Chlorobutyl Side Chain
The primary alkyl chloride on the butyl side chain is a key site for nucleophilic substitution and can also participate in intramolecular cyclization reactions.
Nucleophilic Substitution Reactions
The chlorine atom on the terminal carbon of the butyl group is susceptible to displacement by a wide range of nucleophiles in Sₙ2 reactions. The versatility of this reaction makes this compound a useful synthetic intermediate.
In one synthetic strategy, the chlorobutyl group is used as a linker. nih.gov The chlorine is first substituted by iodide (a Finkelstein reaction), which is a better leaving group. The resulting iodobutyl intermediate is then reacted with a nucleophile, such as triphenylphosphine, to form a triphenylphosphonium salt. nih.gov This two-step nucleophilic substitution is a common method for introducing specific functionalities. nih.gov
Rearrangement Pathways and Intramolecular Cyclizations
The presence of both a nucleophilic aromatic ring (activated by the hydroxyl group) and an electrophilic side chain (the alkyl chloride) within the same molecule allows for intramolecular reactions. Under Friedel-Crafts conditions (in the presence of a Lewis acid like AlCl₃), the 4-chlorobutyl side chain can undergo an intramolecular electrophilic attack on the electron-rich aromatic ring. This cyclization would lead to the formation of a six-membered ring fused to the benzene (B151609) ring, resulting in a substituted tetralone or chromane (B1220400) derivative depending on the specific reaction conditions and the point of attack (ortho to the hydroxyl group). Specifically, an intramolecular Friedel-Crafts alkylation would likely yield 6-hydroxy-1,2,3,4-tetrahydronaphthalene (6-hydroxytetralin).
This type of intramolecular cyclization is a powerful tool in organic synthesis for constructing polycyclic systems. beilstein-journals.org For example, similar intramolecular cyclizations of phenolic azomethines are mediated by reagents like Dess-Martin periodinane to form benzoxazoles. organic-chemistry.org
Oxidative and Reductive Transformations of the Alkyl Chain
While the primary focus of reactivity is often on the hydroxyl group and the terminal chloride, the alkyl chain itself can undergo transformations.
Oxidation: Strong oxidizing agents can potentially oxidize the alkyl chain. For instance, oxidation of alkylbenzenes often occurs at the benzylic position (the carbon atom directly attached to the aromatic ring). Oxidation of this compound could potentially lead to the formation of carboxylic acids or ketones, such as 4-(4-hydroxyphenyl)butanoic acid, although this may require specific reagents to avoid oxidation of the phenol ring itself. google.com The oxidation of phenols often yields quinones, and care must be taken to control the reaction conditions to target the alkyl side chain. libretexts.orgopenstax.org
Reduction: The chlorine atom can be removed via reductive dehalogenation. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or with metal-based reducing systems. This transformation would convert this compound into p-butylphenol.
Reaction Kinetics and Thermodynamics of this compound Transformations
The study of reaction kinetics and thermodynamics provides fundamental insights into the chemical behavior of molecules, offering a quantitative understanding of reaction rates, equilibria, and the energetic changes that accompany chemical transformations. For this compound, a key transformation of interest is its intramolecular cyclization, a variant of the Williamson ether synthesis, which leads to the formation of a cyclic ether, specifically a chromane derivative. This reaction is characteristic of bifunctional molecules containing both a nucleophile (the phenoxide ion) and an electrophilic center (the carbon bearing the chlorine atom) within the same structure.
Under basic conditions, the phenolic proton of this compound is abstracted to form the more nucleophilic phenoxide ion. This is then poised to attack the electrophilic carbon at the end of the butyl chain, displacing the chloride ion in an intramolecular SN2 reaction. The facility of this ring-closing reaction is influenced by several factors, including the length of the alkyl chain, the nature of the leaving group, the solvent, and the temperature. The formation of a six-membered chromane ring from this compound is generally a favored process.
While detailed experimental kinetic and thermodynamic data specifically for the intramolecular cyclization of this compound are not extensively documented in publicly accessible literature, the principles governing such reactions are well-established. The kinetic and thermodynamic parameters for this type of transformation can be discussed based on analogous systems and theoretical considerations.
Research Findings
Illustrative Data Tables
Given the lack of specific experimental data for this compound in the available literature, the following tables present illustrative kinetic and thermodynamic parameters for a generic intramolecular cyclization of a 4-haloalkylphenol to a chromane derivative. These values are intended to be representative and demonstrate the type of data obtained from such studies. The actual experimental values for this compound would need to be determined empirically.
Table 1: Illustrative Kinetic Data for the Intramolecular Cyclization of a Generic 4-Haloalkylphenol
| Parameter | Illustrative Value | Description |
| Rate Constant (k) | 1.5 x 10-4 s-1 | Represents the pseudo-first-order rate constant at a specific temperature (e.g., 25°C) and base concentration. |
| Activation Energy (Ea) | 85 kJ/mol | The minimum energy required for the cyclization reaction to occur. This value is influenced by the strength of the C-Cl bond and the steric environment of the reaction centers. |
| Pre-exponential Factor (A) | 2.0 x 1011 s-1 | Related to the frequency of collisions with the correct orientation for the reaction to occur. |
Note: The values in this table are hypothetical and serve for illustrative purposes only. They are representative of what might be expected for an intramolecular SN2 reaction of this type.
Table 2: Illustrative Thermodynamic Data for the Intramolecular Cyclization of a Generic 4-Haloalkylphenol
| Parameter | Illustrative Value | Description |
| Enthalpy of Reaction (ΔH) | -25 kJ/mol | A negative value indicates that the formation of the chromane ring is an exothermic process, releasing heat. This is expected due to the formation of a stable ether linkage and a six-membered ring. |
| Entropy of Reaction (ΔS) | -70 J/(mol·K) | A negative value reflects the loss of conformational freedom as the flexible alkyl chain is constrained into a ring structure. |
| Gibbs Free Energy of Reaction (ΔG) | -4.1 kJ/mol | Calculated at 298 K (25°C) using the equation ΔG = ΔH - TΔS. A negative value indicates that the cyclization is a spontaneous process under these conditions. |
Note: The values in this table are hypothetical and for illustrative purposes. The actual thermodynamic parameters would be dependent on the specific reactant, solvent, and temperature.
The study of such reaction kinetics and thermodynamics is crucial for optimizing reaction conditions for the synthesis of chromane derivatives and for understanding the fundamental chemical reactivity of bifunctional molecules like this compound.
Synthetic Utility and Applications of P 4 Chlorobutyl Phenol As a Precursor
Role as an Intermediate in Polymer Synthesis
The bifunctional nature of p-(4-Chlorobutyl)phenol makes it a particularly useful monomer and modifying agent in polymer chemistry. The phenolic hydroxyl group can participate in step-growth polymerization reactions, while the chlorobutyl chain offers a site for post-polymerization modification or for the introduction of specific functionalities into the polymer backbone.
Precursor for Phenolic Resins and Polycarbonates
Phenolic resins, the first entirely synthetic polymers to be commercialized, are traditionally synthesized through the polycondensation of phenol (B47542) or substituted phenols with formaldehyde (B43269). britannica.com These resins are known for their excellent thermal stability, chemical resistance, and mechanical strength. acs.org The incorporation of functionalized phenols, such as those with alkyl side chains, can be used to modify the properties of the resulting resins. emerald.comcore.ac.uk this compound can be utilized as a comonomer in the synthesis of phenolic resins, where the chlorobutyl group can introduce flexibility into the polymer backbone or serve as a site for subsequent cross-linking or functionalization.
The synthesis of phenolic resins can be catalyzed by either acids or bases. youtube.com In an acidic environment, the reaction of phenol with formaldehyde typically produces novolac resins, which are thermoplastic prepolymers. acs.org These require a curing agent, often additional formaldehyde or a compound that releases formaldehyde upon heating, to form a thermoset network. britannica.com In contrast, base-catalyzed synthesis with an excess of formaldehyde leads to the formation of resole resins, which can undergo thermosetting without the need for an additional cross-linking agent. emerald.comyoutube.com
| Resin Type | Catalyst | Phenol:Formaldehyde Ratio | Characteristics |
| Novolac | Acid | > 1 | Thermoplastic prepolymer, requires curing agent |
| Resole | Base | < 1 | Thermosetting, cross-links on heating |
In the realm of polycarbonates, alkylphenols are employed to control the molecular weight of the polymer chains. google.com Polycarbonates are a class of thermoplastics known for their high impact strength and transparency. The use of this compound as a chain terminator in polycarbonate synthesis would result in polymer chains end-capped with a reactive chlorobutyl group. This terminal functionality could then be used to graft the polycarbonate onto other polymer backbones or to attach specific functional molecules.
Functionalization for Advanced Polymeric Materials
The presence of the chlorobutyl group in this compound provides a versatile handle for the functionalization of polymers. This functionality can be introduced either by using the phenol as a comonomer or by grafting it onto an existing polymer backbone. The terminal chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups.
This approach is valuable for the development of advanced polymeric materials with tailored properties. For instance, the introduction of quaternary ammonium (B1175870) or phosphonium (B103445) salts via reaction of the chlorobutyl group can impart antimicrobial properties to the polymer. uwo.ca Similarly, grafting of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), can enhance the biocompatibility and water solubility of the polymer.
The ability to functionalize polymers in this manner is crucial for applications in fields such as biomedical devices, drug delivery systems, and specialty coatings. The covalent attachment of bioactive molecules or specific ligands can be achieved through the reactive chlorobutyl group, leading to the creation of functional materials with targeted biological or chemical activities.
Building Block for Bioactive Molecules and Specialty Chemicals
The unique chemical structure of this compound also makes it a valuable building block for the synthesis of a variety of bioactive molecules and specialty chemicals. The combination of the phenolic ring and the reactive alkyl chloride chain allows for the construction of complex molecular architectures with potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis of Pharmaceutical Intermediates
Phenolic compounds are common structural motifs in many pharmaceuticals. nih.gov The functionalization of phenols is a key strategy in the development of new drug candidates with improved biological activity. torvergata.it this compound can serve as a starting material for the synthesis of various pharmaceutical intermediates. mlunias.com The phenolic hydroxyl group can be derivatized through etherification or esterification, while the chlorobutyl chain can be used to introduce other functional groups or to link the molecule to a larger scaffold.
For example, the reaction of the chlorobutyl group with various amines can lead to the synthesis of a library of compounds with potential biological activity. The resulting amino-derivatives could be screened for a range of pharmacological effects. Furthermore, the phenolic hydroxyl group can be used to direct ortho-lithiation, allowing for the introduction of substituents at the positions adjacent to the hydroxyl group, further increasing the molecular diversity that can be generated from this starting material.
Precursor for Agrochemicals and Biocides
Alkylphenols and their derivatives have been utilized in the formulation of agrochemicals and biocides. plastic.educationchemsec.org The lipophilic nature of the alkyl chain can enhance the penetration of the active ingredient through biological membranes. The chlorobutyl group in this compound can be used to synthesize a variety of derivatives with potential pesticidal or herbicidal activity.
| Derivative Class | Potential Application | Synthetic Transformation |
| Quaternary Ammonium Salts | Biocides | Reaction with tertiary amines |
| Ethers | Herbicides, Fungicides | Williamson ether synthesis |
| Esters | Insecticides | Esterification of the phenolic hydroxyl |
Derivatives for Functional Materials Development
The development of functional materials often relies on the synthesis of molecules with specific chemical and physical properties. Catechol-based systems, which are a class of phenols, have been extensively studied for the development of new functional materials and coatings due to their versatile chemical reactivity. researchgate.net The ability of this compound to undergo a variety of chemical transformations makes it a promising precursor for the development of such materials.
The chlorobutyl group can be used to anchor the molecule to surfaces or to incorporate it into larger supramolecular assemblies. For example, reaction with thiols can be used to attach the molecule to gold surfaces, while reaction with amines can be used to modify the surface of silica (B1680970) or other oxide materials. This surface modification can be used to alter the wetting properties, biocompatibility, or chemical reactivity of the material.
Furthermore, the phenolic hydroxyl group can participate in hydrogen bonding, which can be exploited in the design of self-assembling materials and liquid crystals. The combination of a rigid aromatic core and a flexible alkyl chain is a common design motif in liquid crystalline materials.
Advanced Analytical Methodologies for P 4 Chlorobutyl Phenol
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of phenolic derivatives, providing the necessary separation from impurities, reactants, and other related compounds. The choice of technique depends on the analyte's volatility, polarity, and the required sensitivity of the analysis.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including phenol (B47542) derivatives. thermofisher.com For compounds like p-(4-chlorobutyl)phenol, GC-MS offers high resolution and definitive identification based on both retention time and mass spectrum.
The analysis typically involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. gnest.org The separation of phenolic compounds is commonly achieved on a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., TG-5SilMS or HP-5MS). thermofisher.comgnest.org The column temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.
Following separation, the analyte enters the mass spectrometer, which acts as a detector. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint." For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the chlorobutyl side chain and rearrangements of the aromatic ring. This allows for unambiguous identification and quantification. In some cases, derivatization may be employed to increase volatility and improve chromatographic peak shape, though underivatized phenols can also be analyzed directly. epa.gov
Table 1: Typical GC-MS Parameters for Phenolic Compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., HP-5MS) gnest.org |
| Carrier Gas | Helium at a constant flow of ~1.0-1.5 mL/min thermofisher.comgnest.org |
| Injector | Splitless mode, 250-275 °C thermofisher.com |
| Oven Program | Initial temp 60°C, ramp at 8-10°C/min to 300°C thermofisher.comgnest.org |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds, making it highly suitable for many phenol derivatives. lcms.cz The most common mode for this class of compounds is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.
For the separation of this compound, a C18 or Phenyl stationary phase is typically effective. lcms.czlcms.cz The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic or acetic acid) added to ensure the phenolic hydroxyl group remains protonated, leading to better peak shape and reproducibility. lcms.czlcms.cz A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. lcms.cz
A key advantage of HPLC is its compatibility with various detection methods:
UV-Vis Detection: Phenolic compounds possess a chromophore (the benzene (B151609) ring) that absorbs ultraviolet light. Detection is typically performed at a wavelength around 270-280 nm. lcms.cz Pre-column derivatization with reagents like 4-nitrobenzoyl chloride can be used to shift the absorption to a different wavelength and enhance sensitivity. scirp.orgscirp.org
Fluorescence Detection: While phenol itself has weak native fluorescence, derivatization with a fluorescent tag can significantly increase sensitivity and selectivity for trace-level analysis.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, confirming the identity of the analyte by its mass-to-charge ratio, similar to GC-MS. lcms.cz
Table 2: Illustrative HPLC Conditions for Separation of Phenolic Compounds
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water lcms.cz |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile lcms.cz |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at 270-280 nm lcms.cz |
| Column Temp. | 30 °C lcms.cz |
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. For phenolic compounds, the most common mode is Capillary Zone Electrophoresis (CZE). researchgate.net
In CZE, the separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE), typically a buffer solution. To analyze phenolic compounds, a basic BGE (e.g., borate (B1201080) buffer at pH > 9 or ammonium (B1175870) hydroxide) is used. researchgate.netnih.gov Under these conditions, the acidic hydroxyl group of the phenol deprotonates to form a negatively charged phenolate (B1203915) ion. When a high voltage is applied across the capillary, these anions migrate toward the positive electrode at different velocities depending on their charge and hydrodynamic radius, thus achieving separation.
Detection in CE is most commonly performed on-capillary using a UV detector. mdpi.com For enhanced sensitivity and structural confirmation, CE can be coupled with mass spectrometry (CE-MS), which provides information on the molecular weight and structure of the separated compounds. researchgate.netnih.gov CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov
Table 3: General CZE Parameters for Phenolic Compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Capillary | Fused-silica, 50-75 µm i.d., 50-100 cm length |
| Background Electrolyte (BGE) | 20-100 mM Borate Buffer (pH 9-10) or Ammonium Hydroxide (B78521) researchgate.netnih.gov |
| Voltage | +20 to +30 kV researchgate.net |
| Injection | Hydrodynamic (pressure) or Electrokinetic (voltage) |
| Detection | UV (200 or 280 nm) or Mass Spectrometry |
Spectroscopic Characterization Techniques
While chromatography separates compounds, spectroscopy is used to elucidate their molecular structure. For an unambiguous characterization of this compound, a combination of spectroscopic methods is essential.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule. These two techniques are complementary, as molecular vibrations can be either IR-active, Raman-active, both, or neither.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured, exciting molecular vibrations (stretching, bending). The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. Key expected peaks include a broad O–H stretching band for the phenolic hydroxyl group (~3200-3600 cm⁻¹), C–H stretching bands for both the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic butyl chain (~2850-2960 cm⁻¹), and C=C stretching vibrations for the aromatic ring (~1500-1600 cm⁻¹). icm.edu.plnist.gov Additionally, a strong C–O stretching band (~1200-1260 cm⁻¹) and a C–Cl stretching band in the lower frequency region (~600-800 cm⁻¹) would be present. icm.edu.pl
FT-Raman Spectroscopy: Raman spectroscopy involves inelastic scattering of monochromatic light (from a laser). nsf.gov It is particularly sensitive to nonpolar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would clearly show the symmetric "ring breathing" vibration of the para-substituted benzene ring, which is often a strong and characteristic peak. The aliphatic C-H and aromatic C=C stretching vibrations would also be visible. researchgate.netnih.gov
Table 4: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 (Broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1500 - 1600 |
| Phenolic C-O | Stretch | 1200 - 1260 |
| Alkyl C-Cl | Stretch | 600 - 800 |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton (¹H) NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The para-substituted aromatic ring would give rise to a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The four methylene (B1212753) groups (–CH₂–) of the butyl chain would appear as multiplets in the aliphatic region of the spectrum. The phenolic hydroxyl proton (–OH) would typically be a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR: The carbon-13 (¹³C) NMR spectrum shows a signal for each unique carbon atom in the molecule. For this compound, ten distinct signals would be expected: six for the aromatic carbons (four CH and two quaternary) and four for the aliphatic carbons of the butyl chain. The chemical shifts provide information about the electronic environment of each carbon.
Advanced 2D NMR: To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the chlorobutyl chain to the correct position on the phenol ring.
Together, these NMR experiments allow for the complete and unambiguous assignment of the structure of this compound. researchgate.net
Hyphenated Techniques for Comprehensive Analysis
The comprehensive analysis of this compound, particularly in complex matrices, necessitates advanced analytical methodologies that provide both high separation efficiency and definitive structural identification. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.govnih.gov These integrated systems leverage the strengths of each component to achieve superior sensitivity, selectivity, and identification power compared to standalone methods. ijpsjournal.com For this compound, the most relevant and powerful hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often utilizing tandem mass spectrometry (MS/MS) for enhanced performance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. rsisinternational.org It combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection provided by mass spectrometry. rsisinternational.org this compound, with its moderate polarity and molecular weight, is well-suited for GC-MS analysis, potentially after a derivatization step to enhance its thermal stability and chromatographic behavior.
Research Findings: The analysis of substituted phenols, including alkylphenols and chlorophenols, by GC-MS is a well-established field. thermofisher.comnih.gov For compounds like this compound, the analytical approach typically involves optimization of several key parameters. The choice of capillary column is critical; a low-to-mid polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, provides excellent resolution for a wide range of phenolic compounds. thermofisher.com
Electron Impact (EI) is the most common ionization technique used, typically operating at 70 eV. This method produces a reproducible fragmentation pattern that serves as a chemical fingerprint, allowing for confident identification through library matching and spectral interpretation. The mass spectrum of this compound is expected to show a distinct molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the chlorobutyl side chain and rearrangements of the aromatic ring. Key fragmentation pathways would include benzylic cleavage, leading to the loss of a C3H6Cl radical, and the loss of the entire chlorobutyl chain.
In some applications, particularly for trace-level analysis, derivatization can be employed. Converting the polar phenolic hydroxyl group to a less polar silyl (B83357) ether or pentafluorobenzoyl ester can improve peak shape and increase sensitivity, especially when using selective detectors or ionization techniques like Negative Ion Chemical Ionization (NCI). nih.govresearchgate.net
Below are typical parameters for a GC-MS method developed for the analysis of this compound.
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase |
| Injector | Splitless mode, 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial 60 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) mdpi.com |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Impact (EI), 70 eV, 230 °C mdpi.com |
| Acquisition Mode | Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the techniques of choice for analyzing a broad range of compounds, including those that are non-volatile or thermally sensitive. rsisinternational.org LC-MS offers high sensitivity and selectivity and is particularly powerful for analyzing compounds in complex environmental or biological matrices. nih.govulisboa.pt
Research Findings: The analysis of chlorophenols and related compounds by LC-MS is frequently performed using reverse-phase chromatography, typically with a C18 column. nih.govnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium acetate (B1210297) to improve ionization efficiency. nih.govnih.gov
For phenolic compounds, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common interfaces. unl.pt ESI is highly effective, especially in the negative ion mode, for deprotonating the acidic phenolic hydroxyl group to form the [M-H]⁻ ion, which serves as the precursor ion for MS/MS analysis. ulisboa.pt
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is crucial for reliable quantification at trace levels. In this mode, the precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference. unl.pt For this compound, a likely SRM transition would involve the deprotonated molecule as the precursor and a fragment resulting from the loss of hydrogen chloride ([M-H-HCl]⁻) as the product ion. unl.pt
The table below outlines a representative LC-MS/MS method for the high-sensitivity analysis of this compound.
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (HPLC-MS/MS) |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase | A: 5 mM Ammonium Acetate in Water; B: Acetonitrile. Gradient elution. researchgate.net |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ion Source | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | -3.5 kV |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (Q1) | m/z 183.1 [M-H]⁻ |
| Product Ions (Q3) | Quantifier: m/z 147.1 [M-H-HCl]⁻; Qualifier: m/z 107.1 [C7H7O]⁻ |
These hyphenated techniques provide the robust and reliable data necessary for the unequivocal identification and precise quantification of this compound in various applications. The combination of chromatographic separation with mass spectrometric detection ensures a high degree of confidence in the analytical results.
Computational and Theoretical Studies of P 4 Chlorobutyl Phenol
Electronic Structure and Molecular Geometry Investigations
Understanding the electronic structure and three-dimensional shape of p-(4-chlorobutyl)phenol is fundamental to predicting its chemical behavior. Computational methods offer a route to determine these properties with high accuracy.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying substituted phenols due to its balance of accuracy and computational efficiency. aps.orgnih.gov DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex multi-electron wavefunction, simplifying the problem significantly. mdpi.com For substituted phenols, DFT is widely used to optimize molecular geometries, predict spectroscopic properties, and determine electronic descriptors. nih.govaps.org
In the case of this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can determine key geometric parameters. These include the bond lengths and angles of the phenol (B47542) ring, the hydroxyl group, and the 4-chlorobutyl substituent. The presence of the electron-donating alkyl portion and the electron-withdrawing chlorine atom on the butyl chain influences the electron density distribution in the aromatic ring and the properties of the phenolic hydroxyl group. DFT studies on similar para-substituted phenols, such as p-chlorophenol and p-methylphenol, have shown that substituents significantly affect properties like dipole moment and polarizability. For instance, studies on p-halophenols show that calculated energy gaps and dipole moments are influenced by the halogen substituent.
Table 1: Predicted Molecular Properties of Phenol Derivatives using DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| p-Fluorophenol | -6.98 | -1.26 | 5.72 | -53.30 |
| p-Chlorophenol | -7.05 | -1.32 | 5.73 | -53.30 |
| p-Bromophenol | -7.03 | -1.35 | 5.68 | -57.53 |
Data derived from theoretical studies on para-halophenols, illustrating typical outputs from DFT calculations.
Beyond DFT, other computational methods are employed to characterize molecules.
Ab Initio Methods: These methods are based on first principles of quantum mechanics without using experimental data for parametrization. nih.gov Hartree-Fock (HF) is the simplest ab initio method, but more accurate, computationally intensive methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory are also used. researchgate.net For substituted phenols, ab initio calculations provide benchmark data for geometries and energies. nih.govresearchgate.net For example, studies on chlorophenols have used high-level ab initio methods to accurately calculate reaction energies and activation barriers for degradation pathways. nih.gov
Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating parameters derived from experimental data. uni-muenchen.deuomustansiriyah.edu.iqwikipedia.org Methods like AM1, PM3, and MNDO are significantly faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary geometry optimizations. researchgate.netuomustansiriyah.edu.iqnih.gov While less accurate, they can provide good qualitative insights into molecular properties such as heat of formation and molecular geometry for a wide range of phenolic compounds. researchgate.net
Table 2: Comparison of Computational Method Characteristics
| Method | Basis | Key Features | Typical Application for Substituted Phenols |
|---|---|---|---|
| Semi-Empirical (e.g., AM1, PM3) | Minimal basis sets, uses empirical parameters | Very fast, suitable for large molecules | Initial geometry screening, calculation of heat of formation. researchgate.net |
| Ab Initio (e.g., HF, MP2) | Based on quantum mechanics first principles | High accuracy, computationally expensive | High-precision geometry and energy calculations for smaller systems. nih.gov |
| Density Functional Theory (DFT) | Based on electron density | Good balance of accuracy and cost | Geometry optimization, electronic properties, reactivity analysis. |
Reactivity and Reaction Mechanism Predictions
Computational methods are invaluable for predicting where and how a molecule like this compound is likely to react.
Fukui Function: This descriptor, derived from DFT, helps identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the molecule changes. uchile.cl For substituted phenols, the Fukui function can pinpoint which atoms on the aromatic ring or substituents are most susceptible to attack. Studies on phenol show that the preferred sites for electrophilic attack are the ortho and para positions (C2, C4, C6). uchile.cl For this compound, the para position is blocked, so electrophilic attack would be predicted to favor the ortho positions.
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. uni-muenchen.de It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. mdpi.comuni-muenchen.de The MEP is an excellent guide for predicting the sites of electrophilic and nucleophilic attack. uni-muenchen.denih.gov For this compound, the MEP would show a region of strong negative potential around the phenolic oxygen atom, indicating its susceptibility to electrophilic attack or hydrogen bonding. mdpi.com The aromatic ring would exhibit regions of negative potential above and below the plane, while the hydroxyl hydrogen would be a site of positive potential. mdpi.com
The Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically (forming two radicals). wikipedia.org The O-H BDE in phenols is a critical parameter for evaluating their antioxidant activity, as the primary mechanism involves the donation of the phenolic hydrogen atom. pan.olsztyn.pl
Table 3: Calculated O-H Bond Dissociation Enthalpies (BDE) for Selected para-Substituted Phenols
| Substituent (X) in p-X-C₆H₄-OH | Calculated BDE (kcal/mol) at (RO)B3LYP/6-311++G(2df,2p) | ΔBDE (kcal/mol) relative to Phenol |
|---|---|---|
| -H (Phenol) | 87.5 | 0.0 |
| -CH₃ | 86.1 | -1.4 |
| -Cl | 87.3 | -0.2 |
| -CN | 89.4 | +1.9 |
| -NO₂ | 91.7 | +4.2 |
This table, adapted from DFT studies, illustrates the impact of para-substituents on the phenolic O-H bond strength. mdpi.com
To understand not just if a reaction occurs but how it occurs, computational chemists analyze the entire reaction pathway, including reactants, products, and the high-energy transition state (TS) that connects them. youtube.com The TS represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net
For this compound, TS analysis could be applied to various reactions, such as its oxidation, electrophilic substitution on the ring, or reactions involving the chlorobutyl side chain. youtube.com Computational methods can locate the geometry of the TS and calculate its energy. youtube.comresearchgate.net The energy difference between the reactants and the TS is the activation energy, a key determinant of the reaction rate. nih.gov For example, studies on the degradation pathways of chlorophenols have used DFT to calculate the activation energies for different reaction steps, such as O-H bond scission or hydrogen abstraction. nih.gov Similar analyses for this compound could elucidate its environmental degradation pathways or its metabolism. researchgate.net
Spectroscopic Property Simulations
Computational simulations are a powerful tool for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. For this compound, density functional theory (DFT) is a commonly employed method for simulating its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Theoretical vibrational analysis, typically performed using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict the frequencies and intensities of IR absorption bands. researchgate.netmdpi.com These calculations help in the assignment of experimental spectra. For this compound, key predicted vibrations would include the O-H stretching of the phenolic group, C-H stretching of the aromatic ring and the butyl chain, C-C stretching of the aromatic ring, and the C-Cl stretching of the chlorobutyl group.
The simulation of NMR spectra is often achieved using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.commodgraph.co.uk This approach calculates the NMR chemical shifts of ¹H and ¹³C atoms. For this compound, simulations would predict distinct chemical shifts for the aromatic protons, the phenolic hydroxyl proton, and the protons of the chlorobutyl chain. It is important to note that accurately modeling the chemical shift of the hydroxyl proton can be challenging without explicitly including solvent effects in the calculations. mdpi.com
Below is a table of hypothetical, yet representative, simulated spectroscopic data for this compound, based on computational methods applied to similar phenolic compounds.
| Parameter | Simulated Value | Spectroscopic Method |
| OH Stretch | 3650-3550 cm⁻¹ | IR |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | IR |
| Aliphatic C-H Stretch | 3000-2850 cm⁻¹ | IR |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | IR |
| C-Cl Stretch | 800-600 cm⁻¹ | IR |
| Phenolic OH | 4.5-8.0 ppm | ¹H NMR |
| Aromatic CH | 6.8-7.2 ppm | ¹H NMR |
| CH₂ (alpha to ring) | ~2.6 ppm | ¹H NMR |
| CH₂ (alpha to Cl) | ~3.5 ppm | ¹H NMR |
| Aromatic C-OH | 150-160 ppm | ¹³C NMR |
| Aromatic C-H | 115-130 ppm | ¹³C NMR |
| Aromatic C (ipso) | 130-140 ppm | ¹³C NMR |
| Aliphatic CH₂ | 20-45 ppm | ¹³C NMR |
Acidity (pKa) and Basicity Predictions for Phenolic Systems
The acidity of a phenol, quantified by its pKa value, is a critical parameter influencing its chemical behavior. Computational chemistry offers reliable methods for predicting the pKa of phenolic compounds. mdpi.com The direct approach involves calculating the Gibbs free energy change for the dissociation of the phenolic proton in a solvent, typically water.
Various theoretical protocols have been developed to achieve high accuracy. Density Functional Theory (DFT) methods, such as CAM-B3LYP and B3LYP, are frequently used in conjunction with continuum solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) to simulate the solvent environment. mdpi.comnih.gov For enhanced accuracy, explicit solvent molecules, particularly water, can be included in the calculation to model the immediate hydrogen-bonding interactions with the phenoxide anion. researchgate.net
For this compound, the pKa is influenced by the substituent at the para position. The 4-chlorobutyl group is generally considered to be weakly electron-withdrawing due to the inductive effect of the chlorine atom. This effect would be expected to slightly increase the acidity of the phenol compared to unsubstituted phenol (experimental pKa ≈ 9.99), thereby lowering its pKa. The electron-withdrawing nature of the substituent helps to stabilize the resulting phenoxide anion. quora.comquora.com
Different computational models can yield slightly different predicted pKa values. The following table presents plausible predicted pKa values for this compound based on established computational methodologies for substituted phenols.
| Computational Method | Predicted pKa |
| B3LYP/6-311++G(d,p) with SMD | 9.85 |
| CAM-B3LYP/6-311+G(d,p) with PCM | 9.78 |
| M06-2X/6-311++G(d,p) with SMD | 9.82 |
These predictions reflect the slight acidifying effect of the 4-chlorobutyl group. The accuracy of these predictions is generally high, with mean absolute errors often reported to be less than 0.4 pKa units when compared to experimental values for a range of phenols. researchgate.netresearchgate.net
Intermolecular Interactions and Hydrogen Bonding Studies
The hydroxyl group of this compound enables it to participate in significant intermolecular interactions, most notably hydrogen bonding. researchgate.net The phenolic proton acts as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. These interactions play a crucial role in the physical properties and molecular recognition behavior of the compound.
Computational studies can model these interactions by calculating the geometry and energy of dimers or larger clusters of this compound, or its complexes with other molecules. nih.gov DFT methods are well-suited for investigating the strength of hydrogen bonds. rsc.org For a dimer of this compound, the primary interaction would be an O-H···O hydrogen bond between the hydroxyl group of one molecule and the phenolic oxygen of another.
The strength of this hydrogen bond can be quantified by the hydrogen bond energy, which is calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers. In addition to self-association, this compound can form hydrogen bonds with various acceptors, such as water, ethers, or ketones. researchgate.net The chlorobutyl group can also participate in weaker interactions, such as dipole-dipole interactions.
Theoretical investigations can also explore the interplay between hydrogen bonding and other non-covalent interactions, such as π-π stacking between the aromatic rings. nih.gov The table below summarizes the key intermolecular interactions involving this compound and typical computed interaction energies.
| Interaction Type | Interacting Partner | Typical Computed Interaction Energy (kcal/mol) |
| Hydrogen Bond (Donor) | Water | -5 to -8 |
| Hydrogen Bond (Donor) | Acetone | -6 to -9 |
| Hydrogen Bond (Acceptor) | Water | -2 to -4 |
| Self-Association (Dimer) | This compound | -5 to -7 |
| π-π Stacking | Benzene (B151609) | -1 to -3 |
These computational studies provide a detailed picture of the non-covalent forces that govern the behavior of this compound in various chemical and biological environments.
Environmental Fate and Degradation Mechanisms of P 4 Chlorobutyl Phenol
Biodegradation Pathways and Microbial Metabolism of Substituted Phenols
The biodegradation of phenolic compounds is a critical process for their removal from contaminated environments. While specific studies on p-(4-Chlorobutyl)phenol are not extensively documented, the metabolic pathways for substituted phenols have been widely studied, providing a strong basis for predicting its biological fate.
Microorganisms from diverse genera, including Pseudomonas, Nocardia, Candida, and Arthrobacter, have demonstrated the ability to degrade various phenolic compounds, including those with halogen and alkyl substituents. oup.comnih.govnih.govresearchgate.net The microbial transformation of substituted phenols typically begins with the oxidation of the aromatic ring. Phenol-grown cells of Pseudomonas putida have been shown to oxidize a range of p-substituted phenols, including p-chlorophenol and p-methylphenol, to their corresponding catechols. nih.gov This hydroxylation is a common initial step, preparing the aromatic ring for subsequent cleavage.
The degradation can proceed through different ring-fission pathways, primarily the ortho (1,2-cleavage) and meta (2,3-cleavage) pathways, which convert the aromatic catechols into aliphatic intermediates that can then enter central metabolic cycles. oup.comacs.org For instance, Nocardia sp. DSM 43251 metabolizes phenol (B47542) and monochloro-substituted phenols via the 1,2-cleavage pathway of catechol. oup.com In contrast, other substituted phenols are metabolized by the same strain through the 2,3-cleavage pathway. acs.org
The presence of substituents on the phenol ring significantly influences the rate and feasibility of biodegradation. The addition of a chloro group, for example, generally increases the resistance of the compound to microbial attack. nih.gov Similarly, the position and nature of alkyl groups can affect degradability; while cresols (methylphenols) are readily degraded, dimethylphenols are considered less easily biodegradable. nih.gov For this compound, degradation would likely involve both the breakdown of the phenolic ring and the dehalogenation of the alkyl side chain. The latter can occur through various enzymatic mechanisms, including hydrolytic or reductive dehalogenation, ultimately removing the chlorine atom and allowing for the complete mineralization of the molecule. The yeast Candida tropicalis has shown the ability to degrade 4-chlorophenol (B41353), indicating that eukaryotic microorganisms also play a role in the bioremediation of such compounds. nih.gov
| Microorganism | Substituted Phenol Degraded | Key Metabolic Pathway/Finding | Reference |
|---|---|---|---|
| Pseudomonas putida U | p-chlorophenol, p-methylphenol | Oxidized phenols to corresponding catechols. | nih.gov |
| Nocardia sp. DSM 43251 | Monochloro-substituted phenols | Metabolized via the 1,2-cleavage pathway of catechol. | oup.com |
| Candida tropicalis | 4-chlorophenol | Capable of degrading up to 350 mg/L of 4-chlorophenol. | nih.gov |
| Stenotrophomonas sp. LZ-1 | 4-chlorophenol | Degraded via the hydroquinone (B1673460) pathway. | nih.gov |
| Arthrobacter chlorophenolicus A6 | 4-chlorophenol | Completely mineralizes 4-chlorophenol. | researchgate.net |
Photochemical and Oxidative Degradation in Environmental Matrices
In addition to biological processes, this compound is susceptible to abiotic degradation through photochemical and oxidative reactions, particularly in aqueous environments and sunlit surface soils. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are particularly effective at degrading recalcitrant organic pollutants such as chlorophenols. mdpi.commdpi.com
The photocatalytic degradation of chlorophenols, often using a semiconductor catalyst like titanium dioxide (TiO2) under UV or solar irradiation, has been extensively studied. nih.govmdpi.com The process is initiated by the generation of electron-hole pairs in the catalyst, leading to the formation of hydroxyl radicals from water molecules. These radicals are powerful, non-selective oxidizing agents that attack the aromatic ring of the chlorophenol.
For related compounds like 4-chlorophenol (4-CP) and 2,4-dichlorophenol (B122985) (2,4-DCP), studies have identified several key intermediates. The degradation of 4-CP typically proceeds through the formation of hydroxylated intermediates such as hydroquinone and 4-chlorocatechol. nih.govresearchgate.net Subsequent attack by hydroxyl radicals leads to the opening of the aromatic ring, forming smaller aliphatic compounds like short-chain carboxylic acids, which are eventually mineralized to carbon dioxide, water, and chloride ions. mdpi.com It is expected that the degradation of this compound would follow a similar pathway, with initial hydroxyl radical attack on the aromatic ring. The chlorobutyl side chain may also be subject to oxidative cleavage during this process. Other oxidative methods, such as sonolysis, which uses ultrasound to generate hydroxyl radicals, have also proven effective in degrading chlorophenols in water. researchgate.net
| Parent Compound | Identified Intermediates | Degradation Conditions | Reference |
|---|---|---|---|
| 4-Chlorophenol (4-CP) | Hydroquinone, Phenol, 4-Chlorocatechol | Solar photocatalysis with TiO2 | nih.gov |
| 2,4-Dichlorophenol (2,4-DCP) | 4-Chlorophenol, Phenol | Solar photocatalysis with TiO2 | nih.gov |
| Phenol | Catechol, Hydroquinone, Benzoquinone | Photocatalysis with TiO2-SiO2 | mdpi.com |
Chemical Hydrolysis and Solvolysis Processes
Chemical hydrolysis is a potential abiotic degradation pathway for this compound, specifically targeting the carbon-chlorine (C-Cl) bond in the butyl side chain. The compound can be described as a primary alkyl halide. The hydrolysis of alkyl halides can proceed through two primary mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).
The SN1 mechanism involves a two-step process where the leaving group (chloride) first departs to form a carbocation intermediate, which is then attacked by a nucleophile (e.g., water). This pathway is favored for tertiary alkyl halides and in polar protic solvents. Solvolysis, where the solvent acts as the nucleophile, is a common example of an SN1 reaction. chemistrysteps.com
The SN2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is favored for primary alkyl halides, such as the 4-chlorobutyl group, especially in the presence of a strong nucleophile like the hydroxide (B78521) ion (OH-). chemistrysteps.com
Therefore, in environmental conditions, the hydrolysis of this compound to p-(4-hydroxybutyl)phenol is possible. In neutral or acidic waters, the reaction would likely proceed slowly via solvolysis (an SN1-like pathway). In alkaline waters (higher pH), where the concentration of the stronger nucleophile OH- is higher, the hydrolysis rate may increase via an SN2 mechanism. The phenolic hydroxyl group is unlikely to be directly involved in the hydrolysis of the alkyl halide portion of the molecule under typical environmental conditions.
| Characteristic | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Substrate Structure | Favored for 3° > 2° alkyl halides | Favored for 1° > 2° alkyl halides |
| Mechanism | Two steps (forms carbocation intermediate) | One step (concerted reaction) |
| Nucleophile | Favored by weak nucleophiles (e.g., H2O, ROH) | Favored by strong nucleophiles (e.g., OH-, RO-) |
| Kinetics | First-order: Rate = k[Alkyl Halide] | Second-order: Rate = k[Alkyl Halide][Nucleophile] |
| Environmental Relevance | Solvolysis in water | Hydrolysis under alkaline (high pH) conditions |
Adsorption and Mobility in Environmental Compartments
The transport and distribution of this compound in the environment are largely governed by its adsorption to soil, sediment, and suspended particles. Adsorption affects the compound's bioavailability for degradation and its mobility, which determines its potential to leach into groundwater. The adsorption behavior is dictated by the physicochemical properties of both the chemical and the environmental matrix.
This compound has a polar hydroxyl group, which can engage in hydrogen bonding, and a nonpolar chlorobutyl chain, which contributes to its hydrophobicity. Compared to phenol, the presence of the four-carbon chlorinated chain significantly increases its hydrophobicity (and thus its octanol-water partition coefficient, Kow). This suggests that this compound will have a stronger tendency to sorb to organic matter in soil and sediment than phenol or even 4-chlorophenol.
Studies on the adsorption of phenol and 4-chlorophenol show that 4-chlorophenol generally adsorbs more strongly than phenol onto various adsorbents, including petroleum asphaltenes and clays, due to its greater hydrophobicity. researchgate.netmdpi.com For example, on asphaltenes, the amount of adsorbed 4-chlorophenol was found to be substantially higher than that of phenol at the same equilibrium concentration. researchgate.net Adsorption is also influenced by environmental factors such as pH and temperature. For phenolic compounds, adsorption often decreases at higher pH values because the phenoxide anion formed is more water-soluble and less likely to partition to hydrophobic surfaces. mdpi.com
Given its structure, this compound is expected to have a moderate to high affinity for soil organic carbon. This would result in relatively low mobility in most soil types, reducing the likelihood of significant groundwater contamination through leaching. Its primary environmental compartments would likely be soil and sediment.
| Adsorbent | Compound | Adsorption Capacity / Observation | Reference |
|---|---|---|---|
| Petroleum Asphaltenes | Phenol | ~70 mg/g at 0.2 mol/L equilibrium concentration | researchgate.net |
| Petroleum Asphaltenes | 4-Chlorophenol | ~450 mg/g at 0.2 mol/L equilibrium concentration | researchgate.net |
| Magnetic Graphene Oxides | Phenol | 18.4 mg/g | nih.gov |
| Magnetic Graphene Oxides | Catechol | 104.5 mg/g | nih.gov |
| Moroccan Clay (RCG) | Phenol | Adsorption capacity increases with temperature (endothermic) | mdpi.com |
| Activated Carbon Composite (MSAC) | Phenol | Qsat = 158.94 mg/g at 298 K (exothermic) | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for p-(4-Chlorobutyl)phenol in academic laboratories?
- Methodological Answer : A common approach involves nucleophilic substitution, where phenol reacts with 1-bromo-4-chlorobutane under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or acetone. The reaction typically proceeds at 60–80°C for 12–24 hours . Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Intermediate characterization via TLC and NMR is critical to confirm the absence of unreacted phenol or byproducts .
Q. What safety protocols are essential for handling p-(4-Chlorobutyl)phenol in laboratory settings?
- Methodological Answer :
- Storage : Store in sealed, chemically resistant containers (e.g., amber glass) at 2–8°C in a dry, ventilated area. Avoid proximity to oxidizers or heat sources .
- PPE : Use nitrile or butyl rubber gloves (tested for permeation resistance to chlorinated compounds), safety goggles, and lab coats. Respiratory protection is generally unnecessary unless aerosolized .
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration or disposal as halogenated organic waste .
Q. How can researchers validate the purity and structural integrity of p-(4-Chlorobutyl)phenol?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) or GC-MS for volatile impurities .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), chlorobutyl chain protons (δ 1.5–3.5 ppm), and phenolic -OH (δ 5–6 ppm, broad) .
- FT-IR : Confirm phenolic O-H stretch (~3300 cm⁻¹) and C-Cl bond (~650 cm⁻¹) .
- Elemental Analysis : Verify C, H, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies optimize yield and selectivity in p-(4-Chlorobutyl)phenol synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetone to reduce side reactions (e.g., alkylation at multiple positions) while maintaining reactivity .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
- Temperature Control : Gradual heating (ramp to 70°C over 1 hour) minimizes thermal degradation of the chlorobutyl chain .
- Byproduct Analysis : Use LC-MS to identify and quantify oligomerization byproducts, adjusting stoichiometry (phenol:halide ratio ≥1:1.2) to suppress them .
Q. How can researchers resolve contradictions in spectroscopic data for p-(4-Chlorobutyl)phenol derivatives?
- Methodological Answer :
- Dynamic NMR : Resolve rotational isomerism in the chlorobutyl chain by analyzing temperature-dependent splitting of methylene protons (δ 2.5–3.5 ppm) .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to confirm regiochemistry .
- X-ray Crystallography : Resolve ambiguities in solid-state conformation, particularly for derivatives with steric hindrance .
Q. What methodologies assess the biological activity of p-(4-Chlorobutyl)phenol analogs?
- Methodological Answer :
- In Vitro Assays :
- Receptor Binding : Radioligand competition assays (e.g., 5-HT₇ receptor, using [³H]-LSD) to measure IC₅₀ values .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells, with EC₅₀ determination after 48-hour exposure .
- In Silico Studies :
- Docking Simulations : AutoDock Vina to predict binding modes in protein targets (e.g., cytochrome P450 enzymes) .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, metabolic stability, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
